Isomaltol is classified as a Maillard reaction product, specifically derived from the thermal reaction of reducing sugars with amino acids. It is structurally related to maltol, a compound known for its sweet flavor and aroma. Isomaltol is identified by the chemical formula and is categorized under the class of sugar alcohols or polyols, which are known for their sweetening properties without contributing significantly to caloric intake. The compound has the CAS number 3420-59-5 .
The synthesis of isomaltol can occur through various methods, with the Maillard reaction being one of the most significant pathways.
Isomaltol has a molecular structure characterized by a six-membered ring containing hydroxyl groups. Its structural formula can be represented as:
Isomaltol participates in various chemical reactions typical for sugar alcohols:
The mechanism of action for isomaltol primarily involves its role as a flavoring agent in food products. It enhances sweetness while contributing to desirable aroma profiles through interactions with taste receptors.
These properties make isomaltol suitable for various applications in food science and nutrition .
Isomaltol finds applications across several fields:
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